Estannano, dicloro bis(2-metil-2-fenilpropil)-

Descripción general

Descripción

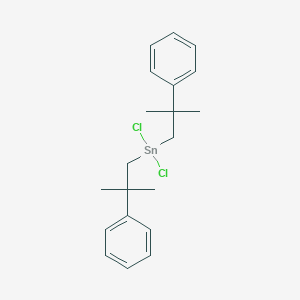

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C20H26Cl2Sn and a molecular weight of 456 g/mol. This compound is known for its unique properties and is widely used in scientific experiments.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Organotin Compounds as Reagents

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex organic molecules. For instance, it has been used in the preparation of phthalimidoacetate derivatives, which are important intermediates in pharmaceutical chemistry .

Synthesis Example

A notable synthetic route involves the reaction of dichlorobis(2-methyl-2-phenylpropyl)tin(IV) with isonitriles to yield halogenocarbiminotinhalides. This reaction highlights its utility in producing tin-containing compounds that can be further functionalized for specific applications .

Pharmaceutical Applications

Potential Medicinal Uses

Research indicates that organotin compounds, including stannane derivatives, exhibit biological activities that could be harnessed for medicinal purposes. For example, some studies have suggested that organotin compounds can act as modulators of cholinergic receptors, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Neuropharmacological Effects

A study published on the pharmacological properties of organotin compounds demonstrated that certain derivatives can enhance cholinergic activity, which is crucial for cognitive functions. This finding opens avenues for developing new treatments for cognitive disorders .

Toxicity and Environmental Impact

While organotin compounds like stannane are useful, their environmental impact cannot be overlooked. Studies have shown that certain organotin species can exhibit toxicity to aquatic life and may accumulate in ecosystems. Therefore, understanding their environmental fate is crucial for developing safer alternatives and regulatory measures .

Mecanismo De Acción

Target of Action

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, is a metabolite of Fenbutatin Oxide . Fenbutatin Oxide is an organotin pesticide widely used as an acaricide in the control of mites, particularly spider mites . Therefore, the primary targets of this compound are mites.

Mode of Action

Organotin compounds like Fenbutatin Oxide generally work by disrupting the normal metabolic processes of the target organisms, leading to their death .

Biochemical Pathways

Organotin compounds are known to interfere with various cellular processes, including respiration and ion transport .

Pharmacokinetics

It is known that fenbutatin oxide, from which this compound is derived, is metabolized in soil to form dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid . This suggests that similar metabolic processes may occur in other environments.

Result of Action

These may include disruption of metabolic processes, leading to the death of the target organisms .

Action Environment

The action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, like other organotin compounds, can be influenced by various environmental factors. For instance, the efficacy and stability of these compounds can be affected by factors such as temperature, pH, and the presence of other chemicals .

Métodos De Preparación

The preparation of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards.

Análisis De Reacciones Químicas

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired products are formed.

Comparación Con Compuestos Similares

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- can be compared with other similar compounds such as:

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-: Similar in structure but with different substituents.

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-: Another related compound with variations in the alkyl or aryl groups attached to the tin atom.

The uniqueness of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.

Actividad Biológica

Overview

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, has garnered attention in the field of biological research due to its unique chemical properties and potential applications. With the molecular formula CHClSn and a molecular weight of 456 g/mol, this organotin compound is primarily recognized for its biological activity, particularly in disrupting metabolic processes in target organisms.

Target Organisms and Mode of Action

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- functions similarly to other organotin compounds. It primarily acts by disrupting normal metabolic processes, leading to cellular dysfunction and death in various organisms. The compound is a metabolite of Fenbutatin Oxide, which is known to interfere with cellular respiration and ion transport mechanisms.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Respiration Disruption : It inhibits mitochondrial respiration, which is crucial for ATP production.

- Ion Transport Interference : Alters ion gradients across membranes, affecting cellular homeostasis.

Pharmacokinetics

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes metabolic transformation in environmental contexts. In soil, it is metabolized into dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. These metabolites may exhibit varying degrees of biological activity compared to the parent compound.

Toxicological Profile

The toxicological profile of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- indicates that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity in mammals. Additionally, it has been found non-irritating to skin and eyes, with no evidence of skin sensitization or mutagenic potential . This makes it a candidate for further study in both environmental and biomedical contexts.

Research Applications

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is utilized across several domains:

- Chemical Synthesis : Acts as a reagent in organic synthesis for forming carbon-tin bonds.

- Biological Studies : Investigated for interactions with biomolecules and potential therapeutic applications.

- Industrial Use : Employed in the production of tin-based materials and as a catalyst in various industrial processes.

Comparative Analysis

To understand the unique properties of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, it can be compared with other organotin compounds:

| Compound Name | Molecular Formula | Biological Activity | Toxicity (LD50) |

|---|---|---|---|

| Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | CHClSn | Disrupts metabolic processes | >2000 mg/kg |

| Fenbutatin Oxide | CHClSn | Insecticide with similar action | 300 mg/kg |

| Tributyltin Chloride | CHClSn | Antifouling agent with high toxicity | 0.5 mg/kg |

Case Studies

- Environmental Impact Study : Research conducted on the ecological effects of organotin compounds revealed that Stannane derivatives significantly affect aquatic life by disrupting endocrine functions in fish species. The study noted alterations in reproductive behaviors and developmental anomalies linked to exposure.

- Pharmacological Exploration : A study investigating the potential medicinal applications of organotin compounds highlighted that Stannane derivatives could serve as precursors for novel drug development targeting metabolic disorders due to their ability to modulate cellular respiration pathways.

Propiedades

IUPAC Name |

dichloro-bis(2-methyl-2-phenylpropyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUATJOQJOPFPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306376 | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-42-5 | |

| Record name | NSC175978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.